
Acétate de pipéridinium
Vue d'ensemble
Description
Piperidinium acetate, also known as piperidine acetic acid, is an organic compound with the chemical formula C7H15NO2. It is a colorless or pale yellow solid with a distinct ammonia-like aroma. This compound is soluble in water and certain organic solvents and is often used as a basic catalyst in organic synthesis, particularly in acylation and esterification reactions .
Applications De Recherche Scientifique
Piperidinium acetate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Piperidinium acetate, like its close relatives piperidine and piperine, primarily targets cancer cells . It has shown potential as a clinical agent against various types of cancers, including breast, prostate, colon, lung, and ovarian cancers .
Mode of Action
It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidinium acetate likely affects similar biochemical pathways as piperidine. One key pathway involves the activation of apoptosis in cancer cells. Damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 . Caspase-3 further triggers proteolytic cleavage of one of its substrates called PARP which induces the activation of apoptosis in cancer cells in a mitochondrial-induced pathway .
Pharmacokinetics
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting they have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. More research is needed to understand the specific pharmacokinetic properties of piperidinium acetate.
Result of Action
The result of piperidinium acetate’s action is the inhibition of cancer cell growth and survivability. By regulating crucial signaling pathways and inducing apoptosis, piperidinium acetate can effectively target and kill cancer cells .
Action Environment
The action of piperidinium acetate can be influenced by the surrounding chemical environment . For instance, benzyl-substituted piperidinium was found to be much more stable than pyrrolidinium due to its lower ring strain . The introduction of substituent effects at the α-C position was proved to be an effective strategy for enhancing the chemical stability of the piperidinium functional group . This suggests that the efficacy and stability of piperidinium acetate could be optimized by modifying its chemical structure.
Analyse Biochimique
Biochemical Properties
Piperidinium acetate plays a crucial role in biochemical reactions, particularly as a catalyst in organic synthesis. It has been shown to interact with various enzymes, proteins, and other biomolecules, facilitating reactions such as the Knoevenagel condensation . The nature of these interactions often involves the stabilization of transition states and the provision of a conducive environment for the reaction to proceed efficiently. Piperidinium acetate’s ability to act as a catalyst is attributed to its ionic nature, which allows it to interact with charged intermediates and enhance reaction rates .
Cellular Effects
Piperidinium acetate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in the cellular environment can lead to alterations in the expression of genes involved in metabolic pathways, thereby impacting cellular function. Additionally, piperidinium acetate has been shown to modulate cell signaling pathways, which can result in changes in cell behavior and function .
Molecular Mechanism
At the molecular level, piperidinium acetate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, piperidinium acetate has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and affecting cellular metabolism . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidinium acetate can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Piperidinium acetate has been shown to be relatively stable under various conditions, but its degradation products can also have significant effects on cellular processes . Long-term studies have indicated that prolonged exposure to piperidinium acetate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of piperidinium acetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of piperidinium acetate can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Piperidinium acetate is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to affect pathways related to energy metabolism, such as glycolysis and the tricarboxylic acid cycle. By interacting with key enzymes in these pathways, piperidinium acetate can alter the flow of metabolites and impact overall cellular metabolism .
Transport and Distribution
Within cells and tissues, piperidinium acetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of piperidinium acetate within cells can affect its activity and function, as it may be concentrated in specific cellular compartments where it can exert its effects more effectively .
Subcellular Localization
The subcellular localization of piperidinium acetate is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidinium acetate may be localized to the mitochondria, where it can influence energy metabolism and other mitochondrial functions . Its localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidinium acetate can be synthesized by reacting piperidine with acetic acid. The reaction typically occurs in an alcohol solvent. Initially, acetic acid reacts with a base to form the corresponding acetate salt, which then reacts with piperidine to produce piperidinium acetate. The final product is obtained through crystallization or solvent evaporation .
Industrial Production Methods: In industrial settings, the synthesis of piperidinium acetate follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and solvent concentration to facilitate efficient crystallization and separation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidinium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of halogenated compounds and bases like sodium hydroxide.
Major Products:
Oxidation: Produces amides or carboxylic acids.
Reduction: Yields piperidine derivatives.
Substitution: Results in substituted piperidines.
Comparaison Avec Des Composés Similaires
Piperidinium acetate can be compared with other similar compounds, such as:
Piperidine: A basic heterocyclic amine with similar catalytic properties but different reactivity and applications.
Pyrrolidine: Another heterocyclic amine with a five-membered ring, used in similar catalytic processes but with distinct chemical properties.
Morpholine: A six-membered ring compound with both amine and ether functionalities, used in various industrial applications.
Uniqueness: Piperidinium acetate is unique due to its specific combination of catalytic properties and solubility in both water and organic solvents, making it versatile for various chemical and industrial applications .
Propriétés
IUPAC Name |
piperidin-1-ium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYODFGMLZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1CC[NH2+]CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196501 | |
| Record name | Piperidinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-33-4 | |
| Record name | Piperidinium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is piperidinium acetate primarily used for in organic synthesis?
A1: Piperidinium acetate is primarily utilized as a catalyst in organic synthesis. [, , , , , , , , , , , , , , , , , , , ] It demonstrates efficacy in a wide range of reactions, notably Knoevenagel condensations.
Q2: How does piperidinium acetate function as a catalyst in Knoevenagel condensations?
A2: Piperidinium acetate acts as a base catalyst in Knoevenagel condensations. It deprotonates the active hydrogen compound, generating a carbanion that subsequently attacks the carbonyl group of an aldehyde or ketone. [, , , , , , , , , , , , ] This leads to the formation of a carbon-carbon double bond, characteristic of the Knoevenagel product.
Q3: What are the advantages of using piperidinium acetate as a catalyst in organic synthesis?
A3: Piperidinium acetate offers several benefits as a catalyst: * Mild Reaction Conditions: Reactions often proceed effectively at room temperature or under mild heating. [, , ] * High Selectivity: Piperidinium acetate can exhibit regioselectivity in reactions like the alkylation of 5-hydroxyquinizarin, favoring specific isomers depending on the reaction conditions. [, ] * Improved Yields: Its use has led to increased yields in various reactions compared to alternative methods. [, , ] * Environmentally Benign: Considered a relatively environmentally friendly catalyst. []
Q4: Can you provide specific examples of reactions where piperidinium acetate has shown promising results?
A4: Here are some noteworthy examples: * Synthesis of Estra-4,9-diene-3,17-dione: Piperidinium acetate facilitates a crucial domino cyclization step in the synthesis of this important pharmaceutical intermediate. [] * Thioalkylation of Meldrum's Acid: It catalyzes the formation of protected alkylidene derivatives of isopropylidene malonate via thioalkylation. [, ] * Synthesis of 6-Aminopyridine-3,5-dicarbonitrile Derivatives: Piperidinium acetate promotes a one-pot reaction involving Knoevenagel condensation and subsequent cyclization with N-substituted 2-cyanoacetamide. [] * Preparation of (3E,5Z)-Alkadienyl Systems: It plays a key role in the efficient and stereoselective synthesis of these important insect pheromone constituents. [] * Synthesis of 5-Acylindolizine-7-carbonitriles: Piperidinium acetate is crucial for the regioselective [4 + 2] annulation leading to these compounds, expanding the indolizine chemical space. []
Q5: What is the molecular formula and weight of piperidinium acetate?
A5: The molecular formula of piperidinium acetate is C₇H₁₅NO₂. It has a molecular weight of 145.21 g/mol.
Q6: Is there any spectroscopic data available for piperidinium acetate?
A6: While the provided research excerpts don't contain specific spectroscopic data (NMR, IR, etc.), such data can be found in spectral databases like NIST, SDBS, or other chemical information resources.
Q7: In what solvents is piperidinium acetate typically used?
A7: Piperidinium acetate has been used effectively in various solvents, including ethanol, toluene, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). [, , , , , , ] The choice of solvent depends on the specific reaction conditions and substrate compatibility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



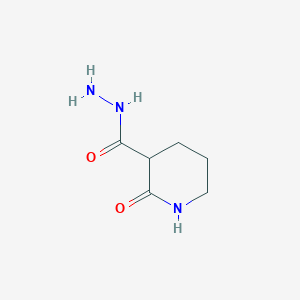
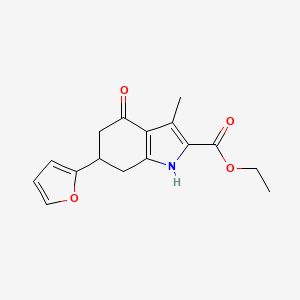
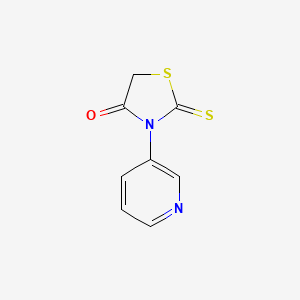
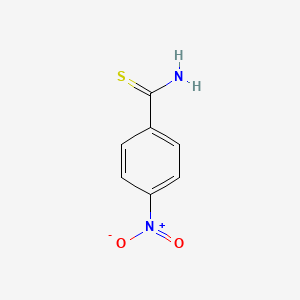
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
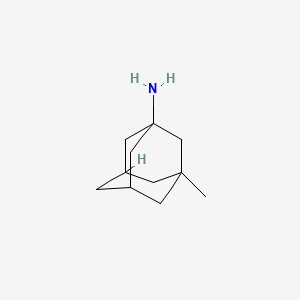
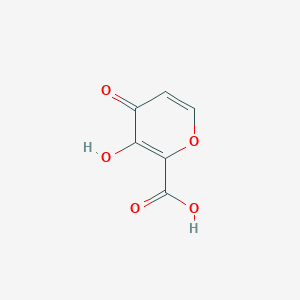
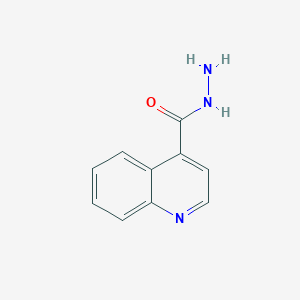




![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
